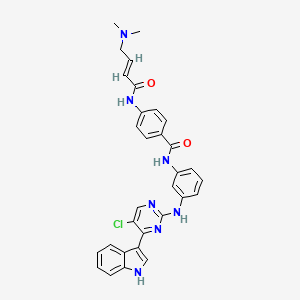

(E/Z)-THZ1 dihydrochloride

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJNFLYHUXWUPF-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E/Z)-THZ1 Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, targeting a non-catalytic cysteine residue, has established it as a critical tool for investigating the roles of CDK7 in transcription and cell cycle control, and as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of (E/Z)-THZ1, detailing its effects on cellular signaling pathways and providing methodologies for key experimental procedures used to elucidate its function. Quantitative data are summarized for comparative analysis, and diagrams illustrating molecular interactions and experimental workflows are provided to facilitate a deeper understanding of this compound.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a key regulatory kinase with dual functions in mammalian cells. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby controlling cell cycle progression.[1][2] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[1][2][3] Given the frequent dysregulation of both the cell cycle and transcription in cancer, CDK7 has emerged as a compelling therapeutic target.

(E/Z)-THZ1 is a first-in-class small molecule that acts as a selective and irreversible inhibitor of CDK7.[3][4] This guide will provide an in-depth exploration of its mechanism of action, supported by experimental data and protocols.

Mechanism of Action: Covalent Inhibition of CDK7

THZ1 functions as an irreversible inhibitor of CDK7 by forming a covalent bond with a specific cysteine residue, Cys312, located outside of the canonical ATP-binding pocket of the kinase.[3][5] This covalent modification is mediated by the acrylamide (B121943) moiety of THZ1 and is responsible for its high potency and selectivity.[3] This unique mechanism of targeting a non-catalytic residue contributes to its sustained inhibition of CDK7 activity.[5] While highly selective for CDK7, at higher concentrations, THZ1 has also been shown to inhibit the closely related kinases CDK12 and CDK13.[6][7]

The inhibition of CDK7 by THZ1 leads to profound and multifaceted effects on two primary cellular processes: transcription and cell cycle control.

Impact on Transcription

The primary and most well-characterized effect of THZ1 is the global suppression of transcription.[1][2][3] As a core component of TFIIH, CDK7 is responsible for phosphorylating the serine residues at positions 5 and 7 (Ser5 and Ser7) of the RNAPII CTD.[1][3] This phosphorylation is essential for the transition from transcription initiation to productive elongation.[6]

By covalently inhibiting CDK7, THZ1 prevents the phosphorylation of the RNAPII CTD.[3][5] This leads to a genome-wide decrease in RNAPII occupancy at gene promoters and bodies, effectively stalling the transcriptional machinery.[2] This transcriptional repression is particularly detrimental to cancer cells that exhibit "transcriptional addiction," a high dependency on the continuous expression of oncogenes and survival factors.[8][9] Notably, genes associated with super-enhancers, which are critical for maintaining cancer cell identity, are highly sensitive to THZ1 treatment.[2][9]

The downstream consequences of this transcriptional inhibition include the reduced expression of key oncogenic transcription factors such as MYC and RUNX1, as well as anti-apoptotic proteins like MCL-1 and BCL-XL, ultimately leading to apoptosis in cancer cells.[8][10]

Impact on Cell Cycle

As the catalytic subunit of the CAK complex, CDK7 is responsible for the activating phosphorylation of several cell cycle-dependent kinases, including CDK1, CDK2, CDK4, and CDK6.[1][2] By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[11][12] This disruption of the normal cell cycle progression further contributes to the anti-proliferative effects of THZ1.

Signaling Pathways

The inhibitory action of THZ1 on CDK7 perturbs several critical signaling pathways. The following diagram illustrates the central role of CDK7 and the points of intervention by THZ1.

Caption: Mechanism of action of (E/Z)-THZ1 dihydrochloride.

Quantitative Data

The potency of THZ1 has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of treatment.

| Parameter | Value | Assay Type | Cell Line(s) | Reference(s) |

| CDK7 IC50 | 3.2 nM | Kinase Binding Assay | In vitro | [7][13] |

| Cell Proliferation IC50 | 50 nM | Cell Viability Assay (72h) | Jurkat (T-ALL) | [6] |

| 26.26 nM | Cell Viability Assay (72h) | REH (B-ALL) | [12] | |

| 101.2 nM | Cell Viability Assay (72h) | NALM6 (B-ALL) | [12] | |

| 80-300 nM | Cell Viability Assay (48h) | Various Breast Cancer Lines | [14] | |

| <500 nM | Cell Viability Assay | Cholangiocarcinoma Cell Lines | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of THZ1.

Western Blot Analysis of RNAPII CTD Phosphorylation

This is a direct cellular assay to assess the inhibition of CDK7 by THZ1 by measuring the phosphorylation status of its primary substrate, RNAPII.[3][4][15]

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., Jurkat, T-ALL cell lines) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of THZ1 or DMSO (vehicle control) for a specified time (e.g., 4 hours).[2][3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[3]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

-

Incubate the membrane with primary antibodies against total RNAPII, phospho-Ser2, phospho-Ser5, and phospho-Ser7 RNAPII overnight at 4°C.[3][4]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Caption: Experimental workflow for Western blot analysis.

Cell Viability and Proliferation Assays

These assays measure the cytotoxic and cytostatic effects of THZ1.[1][11][15]

Protocol (Resazurin Assay):

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]

-

Treatment: Treat the cells with a serial dilution of THZ1 (e.g., 1 nM to 10 µM) and a DMSO vehicle control for the desired duration (e.g., 48 or 72 hours).[6]

-

Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours at 37°C.[4][6]

-

Measurement: Measure the fluorescence or absorbance using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Cell Cycle Analysis

This assay determines the effect of THZ1 on cell cycle progression.[11][12][15]

Protocol:

-

Treatment: Treat cells with THZ1 for a specified period (e.g., 24 hours).[15]

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[15]

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), in the presence of RNase A.[15]

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[15]

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by THZ1.[1][3]

Protocol:

-

Treatment: Treat cells with the desired concentrations of THZ1 or DMSO for 6-24 hours.[3]

-

Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[3]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[3]

-

Analysis: Analyze the cells by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of THZ1 in a mouse model.[3][16][17]

Protocol:

-

Tumor Implantation: Inject human cancer cells (e.g., multiple myeloma U266 cells) subcutaneously into the flank of immunodeficient mice.[3]

-

Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer THZ1 (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control.[3][16]

-

Monitoring: Monitor tumor volume and body weight regularly.[3][16]

-

Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[3]

Caption: Experimental workflow for in vivo xenograft studies.

Resistance Mechanisms

A major mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance transporters, specifically ABCB1 and ABCG2.[12] These transporters actively efflux THZ1 from the cancer cells, reducing its intracellular concentration and thereby its efficacy.

Conclusion

(E/Z)-THZ1 dihydrochloride is a powerful chemical probe and a promising therapeutic candidate that functions through the potent and irreversible covalent inhibition of CDK7. Its dual mechanism of disrupting transcription and the cell cycle provides a robust strategy for targeting cancer cells, particularly those with a high dependence on transcriptional regulation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of CDK7 and to explore the full therapeutic potential of THZ1.

References

- 1. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-THZ1 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Application in Targeting Transcriptional Addiction in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a critical regulator of both transcription and cell cycle, CDK7 has emerged as a compelling target in oncology. THZ1 represents a first-in-class molecule that irreversibly inhibits CDK7 by targeting a unique cysteine residue outside the kinase domain, leading to profound anti-proliferative effects in various cancer models. This document details the mechanism of action of THZ1, provides a summary of its key quantitative data, outlines detailed protocols for its synthesis and biological evaluation, and visualizes its core signaling pathway.

Discovery and Mechanism of Action

(E/Z)-THZ1 was identified through cell-based screening and kinase selectivity profiling as a potent inhibitor of CDK7.[1] It is a phenylaminopyrimidine derivative bearing a cysteine-reactive acrylamide (B121943) moiety.[1] Unlike traditional kinase inhibitors that target the ATP-binding pocket, THZ1 exhibits a unique mechanism of covalent inhibition.[2] It forms an irreversible covalent bond with Cysteine 312 (Cys312), a residue located outside of the canonical kinase domain of CDK7.[2][3] This unique binding mode confers high selectivity for CDK7 over other kinases, although it has been shown to inhibit the closely related kinases CDK12 and CDK13 at higher concentrations.[2][4]

The inhibition of CDK7 by THZ1 has two major downstream consequences:

-

Transcriptional Inhibition: As a core component of the general transcription factor TFIIH, CDK7 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7).[5][6] This phosphorylation is a critical step for transcription initiation and elongation. THZ1-mediated inhibition of CDK7 blocks RNAPII CTD phosphorylation, leading to a global downregulation of transcription.[3][5] This is particularly detrimental to cancer cells that are "transcriptionally addicted," meaning they rely on the high-level expression of oncogenes like MYC for their survival.[5][7]

-

Cell Cycle Disruption: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, and CDK9.[2][5][6] By inhibiting the CAK activity of CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest.[2][5]

The dihydrochloride salt form, (E/Z)-THZ1 dihydrochloride, is a commonly used, water-soluble version of the compound for in vitro and in vivo studies.[8][9][10][11][12]

Quantitative Data

The following tables summarize the key in vitro and in vivo activities of THZ1.

| Parameter | Value | Reference |

| CDK7 IC₅₀ (Biochemical Assay) | 3.2 nM | [3][4][13] |

| Cell Line | IC₅₀ (Proliferation) | Reference |

| Jurkat (T-ALL) | 50 nM | [3] |

| Loucy (T-ALL) | 0.55 nM | [3] |

| Broad Cancer Cell Line Panel | <200 nM in 53% of lines | [2][14] |

Table 1: In Vitro Activity of THZ1

| Cancer Type | Animal Model | Dosage and Administration | Key Findings | Reference |

| Multiple Myeloma | U266 Xenograft | 10 mg/kg, i.p., twice daily | Reduced tumor burden and prolonged survival | [7] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK1 Xenograft | 10 mg/kg, i.p., twice daily | Reduced tumor cell proliferation | [3] |

| Cholangiocarcinoma | HuCCT1 Xenograft | 10 mg/kg, i.p., twice daily | Suppressed xenograft growth | [15] |

Table 2: In Vivo Efficacy of THZ1

Synthesis of (E/Z)-THZ1

The following protocol details the final step in the synthesis of THZ1.

Reaction Scheme:

Materials:

-

N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (Intermediate Amine)

-

(E)-4-bromobut-2-enoyl chloride

-

Dimethylamine (B145610) (2M solution in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Cool a solution of N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide in dichloromethane (DCM) to -78°C.

-

To this cooled solution, add a solution of (E)-4-bromobut-2-enoyl chloride in DCM.

-

Stir the resulting mixture for 4 hours at -78°C.

-

Add a 2M solution of dimethylamine in THF to the reaction mixture.

-

Warm the reaction mixture to room temperature and stir for 45 minutes.

-

Evaporate the solvent to dryness to yield the crude product.

-

Purify the crude product by chromatography to obtain (E/Z)-THZ1.

Note: The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid in an appropriate solvent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of THZ1.

Western Blot Analysis of RNAPII CTD Phosphorylation

This assay directly assesses the inhibition of CDK7 kinase activity in cells.

Materials:

-

Cancer cell line of interest (e.g., Jurkat)

-

(E/Z)-THZ1 dihydrochloride

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-total RNAPII, anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of (E/Z)-THZ1 dihydrochloride or DMSO for a specified time (e.g., 4 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

Cell Viability/Proliferation Assay (IC₅₀ Determination)

This assay measures the dose-dependent effect of THZ1 on cell growth.

Materials:

-

Cancer cell line of interest

-

(E/Z)-THZ1 dihydrochloride

-

Complete growth medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® or resazurin)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of (E/Z)-THZ1 dihydrochloride in complete growth medium.

-

Remove the existing medium and add the THZ1 dilutions or vehicle control to the wells.

-

Incubate the plate for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of THZ1 in a mouse model.

Materials:

-

Human cancer cell line (e.g., U266 for multiple myeloma)

-

Immunodeficient mice (e.g., NOD/SCID)

-

(E/Z)-THZ1 dihydrochloride

-

Vehicle (e.g., 10% DMSO in 5% dextrose in water)

-

Calipers

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer (E/Z)-THZ1 dihydrochloride (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, typically twice daily for 5 days a week.

-

Monitor tumor volume by measuring with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathway of THZ1 and a general experimental workflow.

References

- 1. Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. apexbt.com [apexbt.com]

(E/Z)-THZ1 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to the covalent cyclin-dependent kinase 7 (CDK7) inhibitor, (E/Z)-THZ1 dihydrochloride (B599025). This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

(E/Z)-THZ1 dihydrochloride is a potent and selective inhibitor of CDK7. The "E/Z" designation refers to the isomeric mixture around the but-2-enamide (B7942871) double bond. The dihydrochloride salt form enhances the compound's solubility in aqueous solutions.

Chemical Structure:

-

IUPAC Name: N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride[1]

-

Canonical SMILES: CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl[1]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₃₁H₃₀Cl₃N₇O₂ |

| Molecular Weight | 638.97 g/mol |

| CAS Number | 2095433-94-4 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Mechanism of Action

(E/Z)-THZ1 is a covalent inhibitor of CDK7, a key regulator of both transcription and cell cycle progression.[2][3] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys312) located outside of the ATP-binding pocket of CDK7.[3] This irreversible binding leads to the inhibition of CDK7's kinase activity.

The inhibition of CDK7 by THZ1 has two major downstream effects:

-

Transcriptional Inhibition: CDK7 is a component of the general transcription factor TFIIH and is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues.[4] This phosphorylation is critical for transcription initiation and elongation. THZ1-mediated inhibition of CDK7 leads to a global suppression of transcription, with a particularly strong effect on genes associated with super-enhancers, which are often found driving the expression of key oncogenes like MYC.[3]

-

Cell Cycle Arrest: CDK7 is also the catalytic subunit of the CDK-activating kinase (CAK) complex, which activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops.[5] By inhibiting CDK7, THZ1 prevents the activation of these cell cycle-dependent kinases, leading to cell cycle arrest, primarily at the G1/S transition.[5]

Signaling Pathway Diagram

Caption: Mechanism of (E/Z)-THZ1 action on transcription and cell cycle.

Quantitative Biological Data

The biological activity of (E/Z)-THZ1 has been characterized in various assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) | Assay Type |

| CDK7 | 3.2 | Kinase Binding Assay |

| CDK12 | Inhibited | Kinome Profiling |

| CDK13 | Inhibited | Kinome Profiling |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Potent |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | ~50 |

| Multiple Myeloma Cells | Multiple Myeloma | Low nM range |

Experimental Protocols

This section provides detailed methodologies for key experiments involving (E/Z)-THZ1.

Synthesis and Characterization

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

In Vitro Kinase Assay

This protocol describes a luminescent-based assay to measure the kinase activity of CDK7 and its inhibition by THZ1.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Peptide substrate (e.g., a peptide containing the CTD heptad repeat YSPTSPS)

-

ATP

-

(E/Z)-THZ1 dihydrochloride dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of THZ1 in DMSO.

-

Add 2.5 µL of the diluted THZ1 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted CDK7 enzyme to each well.

-

To initiate the kinase reaction, add 5 µL of a solution containing the substrate peptide and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well cell culture plates

-

(E/Z)-THZ1 dihydrochloride dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of THZ1 in complete growth medium.

-

Treat the cells with various concentrations of THZ1 or a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

Western Blot Analysis for RNAPII Phosphorylation

This protocol is used to assess the effect of THZ1 on CDK7 activity by measuring the phosphorylation of its substrate, RNAPII.

Materials:

-

Cancer cell line (e.g., Jurkat)

-

(E/Z)-THZ1 dihydrochloride

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed cells and allow them to adhere.

-

Treat cells with THZ1 or DMSO for the desired time (e.g., 6 hours).

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Tumor Model

This protocol describes a general method for evaluating the anti-tumor efficacy of THZ1 in a mouse model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Human cancer cell line (e.g., U266 multiple myeloma cells)

-

(E/Z)-THZ1 dihydrochloride

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Prepare the THZ1 formulation fresh on the day of use. A common dose is 10 mg/kg administered intraperitoneally (i.p.) or intravenously (i.v.).[4][6]

-

Administer THZ1 or vehicle to the mice according to the desired schedule (e.g., daily or twice daily, 5 days a week).[6]

-

Monitor tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow Diagram

Caption: General experimental workflow for the evaluation of (E/Z)-THZ1.

Conclusion

(E/Z)-THZ1 dihydrochloride is a powerful chemical probe for studying the roles of CDK7 in transcription and cell cycle control. Its potent and covalent mechanism of action provides a unique tool for researchers. This guide has summarized the key chemical and biological properties of (E/Z)-THZ1 and provided detailed experimental protocols to facilitate its use in the laboratory. Further research into this and similar molecules may lead to the development of novel therapeutics for transcriptionally addicted cancers.

References

- 1. Thz1 | C31H28ClN7O2 | CID 73602827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]

- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

(E/Z)-THZ1 Dihydrochloride: An In-Depth Technical Guide on its Effect on RNAPII Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a critical tool in transcription research and a promising candidate for anti-cancer therapeutics. CDK7 is a key component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle. This technical guide provides a comprehensive overview of the mechanism of action of THZ1, with a specific focus on its profound effects on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This document synthesizes quantitative data from multiple studies, details key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to (E/Z)-THZ1 and RNAPII Phosphorylation

The process of transcription in eukaryotes is intricately regulated, with the phosphorylation of the RNAPII CTD serving as a central control mechanism. The CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues at positions 2, 5, and 7 dictates the stage of the transcription cycle, from initiation and elongation to termination and RNA processing.

CDK7, as part of TFIIH, is a primary kinase responsible for phosphorylating Ser5 and Ser7 of the RNAPII CTD during transcription initiation. This phosphorylation event is crucial for promoter clearance and the recruitment of capping enzymes. (E/Z)-THZ1 dihydrochloride covalently binds to a unique cysteine residue (C312) outside the active site of CDK7, leading to its irreversible inhibition.[1][2] This targeted inhibition disrupts the normal phosphorylation cascade of RNAPII, leading to widespread transcriptional changes and, in the context of cancer, potent anti-proliferative and pro-apoptotic effects.[3][4]

Quantitative Effects of THZ1 on RNAPII Phosphorylation

The inhibitory effect of THZ1 on RNAPII CTD phosphorylation is both dose- and time-dependent. Numerous studies have quantified these effects in various cell lines using techniques such as Western blotting. The following tables summarize key quantitative findings.

| Cell Line | THZ1 Concentration | Treatment Duration | Effect on p-Ser2-RNAPII | Effect on p-Ser5-RNAPII | Effect on p-Ser7-RNAPII | Reference |

| Jurkat | 250 nM | 4 hours | Concurrent loss | Complete inhibition | Complete inhibition | [1] |

| Loucy | Not Specified | 4 hours | Inhibition | Inhibition | Inhibition | [5] |

| HepG2-LV | 200 nM | 3 hours | Significant decrease | Significant decrease | Significant decrease | [6] |

| HepG2-MYC | 200 nM | 3 hours | Significant decrease | Significant decrease | Significant decrease | [6] |

| HuCCT1 | Not Specified | Time-dependent | Inhibition | Inhibition | Inhibition | [7] |

| HuH28 | Not Specified | Time-dependent | Inhibition | Inhibition | Inhibition | [7] |

| RBE | Not Specified | Time-dependent | Inhibition | Inhibition | Inhibition | [7] |

| GIST-T1 | Dose-dependent | Not Specified | Reduction | Reduction | Reduction | [8] |

| GIST-882 | Dose-dependent | Not Specified | Reduction | Reduction | Reduction | [8] |

| B-ALL cells | Not Specified | Not Specified | Reduction | Reduction | Reduction | [4] |

Table 1: Summary of (E/Z)-THZ1 Effect on RNAPII CTD Phosphorylation in Various Cancer Cell Lines.

| Cell Line | THZ1 Concentration | Treatment Duration | Change in Total RNAPII Levels | Reference |

| DMS114 | 1 µM | 1-2 hours | Reduction in both phosphorylated and unphosphorylated forms | [9][10] |

| HepG2-LV | 200 nM | 3 hours | No significant change | [6] |

| HepG2-MYC | 200 nM | 3 hours | No significant change | [6] |

Table 2: Effect of (E/Z)-THZ1 on Total RNAPII Levels.

Signaling Pathway and Mechanism of Action

THZ1's primary mechanism of action is the direct and irreversible inhibition of CDK7. This leads to a cascade of downstream effects on transcription and the cell cycle.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Biological Function of (E/Z)-THZ1 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-THZ1 dihydrochloride (B599025) is a highly selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a key regulator of transcription and cell cycle progression, CDK7 represents a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the biological function of (E/Z)-THZ1 dihydrochloride, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer biology and targeted therapeutics.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[5][6][7][8][9] Additionally, CDK7 is an essential component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 and 7 residues, a critical step for transcription initiation and elongation.[2][4]

The dysregulation of CDK7 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. (E/Z)-THZ1 dihydrochloride has emerged as a first-in-class covalent inhibitor of CDK7, demonstrating potent anti-proliferative activity across a broad range of cancer cell lines.[1][10]

Mechanism of Action

(E/Z)-THZ1 dihydrochloride exerts its biological effects through the selective and irreversible inhibition of CDK7.[2] Its unique mechanism of action involves the covalent modification of a cysteine residue (Cys312) located outside the canonical ATP-binding pocket of CDK7.[2] This allosteric inhibition leads to a conformational change that inactivates the kinase.

The inhibition of CDK7 by THZ1 has two major downstream consequences:

-

Transcriptional Inhibition: By preventing the phosphorylation of the RNAPII CTD, THZ1 disrupts the transcription of a wide range of genes.[2][4] This effect is particularly pronounced for genes with super-enhancers, which are often key oncogenes such as MYC and RUNX1.[4][11] The transcriptional addiction of many cancer cells to these oncogenes makes them particularly vulnerable to CDK7 inhibition.

-

Cell Cycle Arrest: As the CDK-activating kinase, CDK7 is essential for the activation of cell cycle-dependent kinases. By inhibiting CDK7, THZ1 prevents the phosphorylation and activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[4]

Quantitative Data

The anti-proliferative activity of (E/Z)-THZ1 dihydrochloride has been evaluated across a wide variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and broad-spectrum efficacy.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~5-20 | [12] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~5-20 | [12] |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~5-20 | [10] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | Potent Activity | [13] |

| Breast Cancer Cell Lines (Panel) | Breast Cancer | 80-300 (2-day treatment) | [14] |

| SKBR3 | Breast Cancer (ER-/HER2+) | Most sensitive in panel | [14] |

| JIMT-1 | Breast Cancer (ER-/HER2+) | Least sensitive in panel | [14] |

| Murine SCLC | Small Cell Lung Cancer | 75-100 | [11] |

| Murine NSCLC | Non-Small Cell Lung Cancer | ~750 | [11] |

| MYCN-amplified Neuroblastoma | Neuroblastoma | 6-9 | [1] |

| T24 | Urothelial Carcinoma | Dose-dependent cytotoxicity | [15] |

| BFTC-905 | Urothelial Carcinoma | Dose-dependent cytotoxicity | [15] |

| NALM6 | B-cell Acute Lymphoblastic Leukemia | Potent Activity | [16] |

| Gliomaspheres | Glioblastoma | 100 | [17] |

Experimental Protocols

Western Blot Analysis of RNAPII CTD Phosphorylation

This protocol is for assessing the inhibition of CDK7 by measuring the phosphorylation status of its direct substrate, the RNAPII CTD.

Materials:

-

Cancer cell lines of interest

-

(E/Z)-THZ1 dihydrochloride

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-RNAPII CTD (Ser2)

-

Phospho-RNAPII CTD (Ser5)

-

Phospho-RNAPII CTD (Ser7)

-

Total RNAPII

-

Loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of (E/Z)-THZ1 dihydrochloride or DMSO for the desired time (e.g., 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay (MTT/MTS Assay)

This protocol measures the effect of (E/Z)-THZ1 dihydrochloride on cell proliferation and viability.

Materials:

-

Cancer cell lines

-

(E/Z)-THZ1 dihydrochloride

-

DMSO

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After overnight incubation, treat the cells with a serial dilution of (E/Z)-THZ1 dihydrochloride or DMSO for a specified duration (e.g., 72 hours).[18]

-

Reagent Incubation:

-

MTT: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.[18][19]

-

MTS: Add MTS reagent to each well and incubate for 1-4 hours.[18][20]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[18][20]

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of (E/Z)-THZ1 dihydrochloride.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID-γ)

-

Cancer cell line of interest (e.g., U266 for multiple myeloma, KOPTK1 for T-ALL)

-

(E/Z)-THZ1 dihydrochloride

-

Vehicle (e.g., 10% DMSO in 5% dextrose in water)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (for luciferase-expressing cells)

Procedure:

-

Tumor Cell Implantation: Inject cancer cells subcutaneously or intravenously into the mice.[21]

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements or bioluminescence imaging.[21][22]

-

Treatment: Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups. Administer (E/Z)-THZ1 dihydrochloride (e.g., 10 mg/kg, intraperitoneally, twice daily, 5 days/week) or vehicle.[15][21][22]

-

Efficacy and Toxicity Assessment: Monitor tumor volume and animal body weight regularly. At the end of the study, harvest tumors for further analysis (e.g., Western blot, immunohistochemistry).[15][21]

Signaling Pathways and Visualizations

CDK7 in Transcription and Cell Cycle

CDK7 plays a central role in coordinating transcription and cell cycle progression. The following diagram illustrates the dual functions of the CDK7-Cyclin H-MAT1 complex.

Mechanism of (E/Z)-THZ1 Dihydrochloride Inhibition

This diagram illustrates how (E/Z)-THZ1 dihydrochloride inhibits CDK7 and its downstream effects.

Experimental Workflow for Assessing THZ1 Efficacy

This diagram outlines a typical experimental workflow for characterizing the biological effects of (E/Z)-THZ1 dihydrochloride.

Conclusion

(E/Z)-THZ1 dihydrochloride is a powerful research tool and a promising therapeutic candidate that targets the fundamental cellular processes of transcription and cell cycle control through the specific and covalent inhibition of CDK7. Its potent anti-proliferative activity in a wide range of cancer models underscores the therapeutic potential of targeting transcriptional addiction in cancer. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the biological functions of (E/Z)-THZ1 dihydrochloride and accelerate the development of novel cancer therapies.

Synthesis

References

- 1. scienceopen.com [scienceopen.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. Functional Analysis of the Cdk7·Cyclin H·Mat1 Complex in Mouse Embryonic Stem Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for CDK7 activation by MAT1 and Cyclin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAT1, cdk7 and cyclin H form a kinase complex which is UV light-sensitive upon association with TFIIH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. THZ1 [shop.labclinics.com]

- 13. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. materialneutral.info [materialneutral.info]

- 21. benchchem.com [benchchem.com]

- 22. aacrjournals.org [aacrjournals.org]

(E/Z)-THZ1 Dihydrochloride: A Technical Guide to its Role in Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective, first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a key component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, CDK7 plays a dual role in the regulation of transcription and cell cycle progression.[1][4][5] THZ1's unique mechanism of action, involving the irreversible targeting of a cysteine residue outside the canonical kinase domain, has established it as a critical tool for studying transcriptional control and a promising therapeutic agent for cancers exhibiting "transcriptional addiction."[1][2][3] This guide provides an in-depth technical overview of THZ1's role in transcription regulation, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and associated workflows.

Mechanism of Action: Covalent Inhibition of CDK7

THZ1 is a phenylaminopyrimidine derivative containing an acrylamide (B121943) moiety that covalently binds to Cysteine 312 (Cys312) of CDK7.[1][4] This cysteine residue is located in a region C-terminal to the kinase domain, and its modification by THZ1 leads to irreversible inhibition of the enzyme's kinase activity.[1][4]

The inhibition of CDK7 by THZ1 has two major downstream consequences:

-

Inhibition of Transcription: As a subunit of TFIIH, CDK7 is responsible for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7) residues.[4][6][7] This phosphorylation is a critical step for transcription initiation and the transition to productive elongation. THZ1-mediated inhibition of CDK7 blocks this phosphorylation, leading to a global downregulation of transcription.[4][6][7] This effect is particularly pronounced for genes associated with super-enhancers, which are large clusters of regulatory elements that drive the expression of key oncogenes.[7][8][9]

-

Cell Cycle Arrest: As the catalytic subunit of the CAK complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[5][10] By inhibiting CDK7, THZ1 disrupts the activation of these cell cycle CDKs, leading to cell cycle arrest, often at the G2/M phase.[5][10][11]

Data Presentation: Quantitative Effects of THZ1

The following tables summarize the quantitative effects of THZ1 on cell viability and gene expression across various cancer cell lines.

Table 1: IC50 Values of THZ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [3] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [3] |

| Multiple Myeloma (various) | Multiple Myeloma | Low nM range | [10] |

| SCLC (various) | Small Cell Lung Cancer | 5-20 | [12] |

| Breast Cancer (various) | Breast Cancer | 80-300 (48h) | [13] |

| Medulloblastoma (MYC-amplified) | Medulloblastoma | 10 | [14] |

| Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia | 7.23 - 7.35 | [15] |

Table 2: Effect of THZ1 on Gene and Protein Expression

| Target | Effect | Cell Line(s) | Concentration & Time | Reference |

| RNAPII CTD pSer5 | Inhibition | Jurkat, Loucy, Multiple Myeloma, NSCLC, Cholangiocarcinoma | 250 nM, 4h (Jurkat); 50-400 nM, 24h (MM); 200 nM, 48h (NSCLC); Time-dependent (CCA) | [1][10][16][17] |

| RNAPII CTD pSer7 | Inhibition | Jurkat, NSCLC, Cholangiocarcinoma | 250 nM, 4h (Jurkat); 200 nM, 48h (NSCLC); Time-dependent (CCA) | [1][16][17] |

| RNAPII CTD pSer2 | Inhibition | Jurkat, Multiple Myeloma, NSCLC, Cholangiocarcinoma | 250 nM, 4h (Jurkat); 50-400 nM, 24h (MM); 200 nM, 48h (NSCLC); Time-dependent (CCA) | [1][10][16][17] |

| c-MYC mRNA/protein | Downregulation | Multiple Myeloma, B-ALL | 200 nM, 1-3h (MM); Dose-dependent (B-ALL) | [6][18] |

| MCL-1 mRNA/protein | Downregulation | Multiple Myeloma | 200 nM, 1-3h | [6] |

| BCL-XL mRNA/protein | Downregulation | Multiple Myeloma | 200 nM, 1-3h | [6] |

| RUNX1 | Downregulation | Jurkat (T-ALL) | 50 nM | [2] |

| Global mRNA | Downregulation | Nasopharyngeal Carcinoma | 200 nM, 6h | [19] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of (E/Z)-THZ1 action on transcription and cell cycle.

Caption: General experimental workflow for studying THZ1's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of THZ1 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

(E/Z)-THZ1 dihydrochloride

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and allow them to adhere overnight.

-

Prepare serial dilutions of THZ1 in complete culture medium. A typical concentration range is 0-1000 nM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest THZ1 concentration used.

-

Remove the culture medium and add 100 µL of the THZ1 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[20]

Western Blot Analysis of RNAPII CTD Phosphorylation

This protocol is for assessing the inhibition of CDK7 by THZ1 through the phosphorylation status of RNAPII.

Materials:

-

Cells treated with THZ1 and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Total RNAPII (Rpb1)

-

Phospho-RNAPII Ser2

-

Phospho-RNAPII Ser5

-

Phospho-RNAPII Ser7

-

Loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of THZ1 for the specified time (e.g., 4 hours).[1]

-

Harvest and lyse the cells in lysis buffer on ice.

-

Quantify the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Super-Enhancer Analysis

This protocol outlines the general steps for identifying super-enhancers and assessing the impact of THZ1 on their activity.

Materials:

-

Cells treated with THZ1 and control cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Sonicator (e.g., Bioruptor)

-

Antibodies for ChIP (e.g., H3K27ac, RNAPII)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

NGS library preparation kit

-

High-throughput sequencer

Procedure:

-

Treat cells with THZ1 (e.g., 100 nM for 3 hours) or vehicle control.[9]

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

Perform immunoprecipitation overnight at 4°C with an antibody against H3K27ac or RNAPII.[9][21]

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Data Analysis:

Conclusion

(E/Z)-THZ1 dihydrochloride is a powerful chemical probe and a promising therapeutic lead that has significantly advanced our understanding of the role of CDK7 in transcription and cancer. Its ability to covalently inhibit CDK7 provides a unique tool to dissect the mechanisms of transcriptional addiction in various malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working with THZ1 to explore its full potential in basic research and clinical applications.

References

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptional CDK inhibitors, CYC065 and THZ1 promote Bim-dependent apoptosis in primary and recurrent GBM through cell cycle arrest and Mcl-1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 19. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-THZ1 Dihydrochloride: A Technical Guide for Researchers

(E/Z)-THZ1 dihydrochloride (B599025) (CAS Number: 2095433-94-4) is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, which involves both ATP-site and allosteric binding, has positioned it as a valuable tool for investigating transcription and cell cycle control, and as a promising therapeutic candidate in oncology. This document provides an in-depth technical guide for researchers and drug development professionals working with this compound.

Core Compound Information

| Property | Value |

| CAS Number | 2095433-94-4 |

| Molecular Formula | C₃₁H₃₀Cl₃N₇O₂ |

| Molecular Weight | 638.97 g/mol |

| Mechanism of Action | Selective, covalent, and allosteric inhibitor of CDK7.[1][2] |

| Target | Cyclin-Dependent Kinase 7 (CDK7) |

| Storage Temperature | -20℃ |

Quantitative Biological Activity

(E/Z)-THZ1 dihydrochloride exhibits potent inhibitory activity against CDK7 and demonstrates broad anti-proliferative effects across a wide range of cancer cell lines.

In Vitro Potency

| Target | Assay Type | IC₅₀ | Reference |

| CDK7 | Kinase Binding Assay | 3.2 nM | [3] |

Cellular Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (72h) | Reference(s) |

| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 nM | [4] |

| REH | B-cell Acute Lymphocytic Leukemia | 26.26 nM | [4] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 nM | [5] |

| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 nM | [5] |

| Various hSCLC | Small Cell Lung Cancer | 5-20 nM | [1] |

| Breast Cancer Lines | Breast Cancer | 80-300 nM (48h) | [6] |

In Vivo Efficacy

| Cancer Model | Dosing Regimen | Key Findings | Reference(s) |

| T-ALL Xenograft | 10 mg/kg, twice daily | Well-tolerated with no overt toxicity. | |

| MM Xenograft (Systemic) | 10 mg/kg, i.p., twice daily, 5 days/week | Significantly improved survival with minimal toxicity.[7] Downregulation of MCL-1 and c-MYC observed.[7] | [7] |

Mechanism of Action and Signaling Pathways

THZ1 functions as a selective and irreversible inhibitor of CDK7.[8] CDK7 is a critical component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. By covalently binding to a unique cysteine residue (Cys312) outside the kinase domain of CDK7, THZ1 disrupts its catalytic activity.[9] This inhibition leads to two primary downstream effects:

-

Inhibition of Transcription: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7, a crucial step for transcription initiation and elongation. THZ1-mediated inhibition of CDK7 prevents RNAPII CTD phosphorylation, leading to the suppression of transcription, particularly of genes with super-enhancers, including many oncogenes.[8][9]

-

Cell Cycle Arrest: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[10] Inhibition of CDK7's CAK activity leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[9]

The following diagram illustrates the core mechanism of action of THZ1:

Perturbation of Key Cancer-Related Signaling Pathways

THZ1 has been shown to modulate several critical signaling pathways implicated in cancer development and progression:

-

c-MYC-Mediated Signaling: THZ1 treatment leads to a significant downregulation of c-MYC mRNA and protein levels.[4][5] This is a key mechanism of its anti-tumor activity, as many cancers are dependent on c-MYC for their growth and survival. The suppression of c-MYC by THZ1 can also lead to the disruption of cellular metabolism in cancer cells.[4]

-

p53 Signaling Pathway: In cancer cells with wild-type p53, the efficacy of THZ1 can be enhanced by elevating p53 expression.[11] The combination of THZ1 with agents that stabilize p53, such as MDM2 inhibitors, can lead to synergistic anti-tumor effects.[11] THZ1 treatment can disturb the p53 signaling pathway.[4]

-

Hedgehog Signaling Pathway: THZ1 has been shown to suppress the aberrant Hedgehog signaling pathway, which is a driver in certain cancers like medulloblastoma and can contribute to chemoresistance in others, such as urothelial carcinoma.[12][13] This suggests a role for THZ1 in overcoming resistance to standard therapies.

The following diagram illustrates the interplay of THZ1 with these key signaling pathways:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elevation of effective p53 expression sensitizes wild-type p53 breast cancer cells to CDK7 inhibitor THZ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK7 inhibition suppresses aberrant hedgehog pathway and overcomes resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiproliferative Power of (E/Z)-THZ1 Dihydrochloride: A Technical Guide

(E/Z)-THZ1 dihydrochloride , a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a significant agent in cancer research due to its robust antiproliferative effects across a wide array of cancer cell lines. This technical guide provides an in-depth overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Dual Assault on Cancer Cells

THZ1 exerts its antiproliferative effects primarily by covalently binding to a unique cysteine residue (Cys312) outside the canonical kinase domain of CDK7.[1] This irreversible inhibition disrupts the dual functions of CDK7 in regulating both transcription and cell cycle progression.

1. Transcriptional Repression: As a critical component of the general transcription factor TFIIH, CDK7 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine residues 5 and 7 (Ser5/7). This phosphorylation is a crucial step for transcription initiation and elongation.[1][2] THZ1-mediated inhibition of CDK7 prevents RNAPII CTD phosphorylation, leading to a global suppression of transcription.[3] This disproportionately affects genes with high transcription rates and short mRNA half-lives, which often include key oncogenes such as MYC and anti-apoptotic proteins like MCL-1 and BCL-xL.[4][5] The downregulation of these survival proteins shifts the cellular balance towards programmed cell death, or apoptosis.

2. Cell Cycle Arrest: CDK7, in a complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex.[6] This complex is responsible for activating other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[1] By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, frequently observed at the G2/M phase.[7][8]

Quantitative Data Presentation

The antiproliferative activity of THZ1 has been quantified across numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating its potent effects.

| Cancer Type | Cell Line | IC50 (nM) | Assay Duration |

| B-Cell Acute Lymphocytic Leukemia | NALM6 | 101.2 | 72 hours |

| REH | 26.26 | 72 hours | |

| Chronic Lymphocytic Leukemia | MEC1 | 7.23 | Not Specified |

| MEC2 | 7.35 | Not Specified | |

| Multiple Myeloma | U266 | ~50-400 (Effective Range) | 24 hours |

| T-Cell Acute Lymphoblastic Leukemia | Jurkat | 50 | 72 hours |

| Loucy | 0.55 | 72 hours | |

| Non-Small Cell Lung Cancer | H1299 | ~50 | 48 hours |

| A549 | ~100 | 48 hours | |

| H292 | Not Specified | 48 hours | |

| H23 | Not Specified | 48 hours | |

| Breast Cancer | Various | 80-300 | 48 hours |

| Urothelial Carcinoma | T24 | Effective at 250-750 | 24 hours |

| BFTC-905 | Effective at 250-750 | 24 hours |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of THZ1's antiproliferative effects. The following sections outline the protocols for key experiments.

Cell Viability and Proliferation Assays

These assays are fundamental in determining the cytotoxic and cytostatic effects of THZ1.

Common Assays:

-

ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolically active cells.

-

Metabolic reduction assays (e.g., Resazurin, WST-1, CCK-8): Colorimetric or fluorometric assays that measure the reducing power of viable cells.

-

DNA synthesis assays (e.g., BrdU incorporation): Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.[9]

General Protocol (96-well plate format):

-

Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of THZ1 in complete growth medium. A typical concentration range is 1 nM to 10 µM. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Remove the existing medium and add 100 µL of the THZ1 dilutions or vehicle control to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Assay Procedure: Add the chosen viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software.

Western Blot Analysis of RNAPII CTD Phosphorylation

This assay directly assesses the inhibition of CDK7 by measuring the phosphorylation status of its primary substrate, RNAPII.[10]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of THZ1 (e.g., 250 nM) or a vehicle control for a specified time course (e.g., 0, 1, 2, 4, 6 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total RNAPII, phospho-Ser2, phospho-Ser5, and phospho-Ser7 RNAPII overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis following THZ1 treatment.[5]

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of THZ1 (e.g., 50 nM to 500 nM) and a vehicle control for the desired time (e.g., 6, 12, 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

-

Washing and Resuspension: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the samples immediately by flow cytometry. The cell populations are distinguished as follows: Viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of THZ1 on cell cycle progression using flow cytometry.[10]

Protocol:

-

Cell Treatment: Treat cells with THZ1 for a specified period (e.g., 24 hours).

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-